1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine
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Overview
Description
1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of 3-methylphenylhydrazine with phenylacetylene under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrazole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of less toxic and more environmentally friendly solvents, such as water or ethanol, is also preferred in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Halogens, alkylating agents, acylating agents; often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one (N-Methyl-Clephedrone, 4-CDC)
- 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE, Tertylone, MDPT)
- 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)
- 2-(ethylamino)-1-(3-methylphenyl)propan-1-one (3-Methyl-Ethylcathinone, 3-MEC)
Uniqueness
1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both a 3-methylphenyl and a phenyl group on the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
956331-33-2 |
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Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H15N3/c1-12-6-5-9-14(10-12)19-16(17)11-15(18-19)13-7-3-2-4-8-13/h2-11H,17H2,1H3 |
InChI Key |
AOPMWHRWQODBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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